molecular formula C10H16 B14359078 3-Ethylidene-4,4-dimethylcyclohex-1-ene CAS No. 93126-30-8

3-Ethylidene-4,4-dimethylcyclohex-1-ene

Cat. No.: B14359078
CAS No.: 93126-30-8
M. Wt: 136.23 g/mol
InChI Key: VCCDTKLAWDXENH-UHFFFAOYSA-N
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Description

3-Ethylidene-4,4-dimethylcyclohex-1-ene is an organic compound with the molecular formula C10H16 It is a cycloalkene with a unique structure characterized by an ethylidene group attached to a cyclohexene ring, which also contains two methyl groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylidene-4,4-dimethylcyclohex-1-ene can be achieved through several methods. One common approach involves the alkylation of 4,4-dimethylcyclohexanone with ethylidene bromide in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethylidene-4,4-dimethylcyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the saturated cyclohexane derivative.

    Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in carbon tetrachloride, chlorine gas.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated cyclohexane derivatives.

    Substitution: Halogenated cyclohexenes.

Scientific Research Applications

3-Ethylidene-4,4-dimethylcyclohex-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethylidene-4,4-dimethylcyclohex-1-ene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, the double bond is hydrogenated, resulting in the addition of hydrogen atoms. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms through electrophilic addition mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylcyclohex-1-ene: Lacks the ethylidene group, making it less reactive in certain chemical reactions.

    3-Cyclohexene-1-ethanol, β,4-dimethyl-: Contains a hydroxyl group, leading to different reactivity and applications.

    Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-:

Uniqueness

3-Ethylidene-4,4-dimethylcyclohex-1-ene is unique due to the presence of the ethylidene group, which imparts distinct reactivity and properties

Properties

CAS No.

93126-30-8

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

3-ethylidene-4,4-dimethylcyclohexene

InChI

InChI=1S/C10H16/c1-4-9-7-5-6-8-10(9,2)3/h4-5,7H,6,8H2,1-3H3

InChI Key

VCCDTKLAWDXENH-UHFFFAOYSA-N

Canonical SMILES

CC=C1C=CCCC1(C)C

Origin of Product

United States

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